1-ethyl-3-methyl-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-methylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-13-10-7-5-4-6-9(10)8(2)11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVRYGDMHIZAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include refluxing the reactants in acetic acid or hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various electrophiles in the presence of Lewis acids.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted indoles, which can further be used in various synthetic applications .
Scientific Research Applications
Biological Activities
1-Ethyl-3-methyl-1H-indole-2-carboxylic acid exhibits a range of biological activities, making it a valuable compound in pharmaceutical research:
Antimicrobial Properties
Research indicates that derivatives of indole carboxylic acids possess significant antimicrobial activity. For instance, compounds synthesized from this compound have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
HIV Integrase Inhibition
Recent studies have identified indole derivatives as promising candidates for inhibiting HIV integrase. Specifically, modifications at the C2 and C3 positions of the indole core have been shown to enhance inhibitory effects against HIV-1 integrase, with IC₅₀ values indicating potent activity . The binding interactions between these compounds and the integrase enzyme suggest a mechanism involving chelation with magnesium ions essential for enzyme function.
Case Study 1: Antimicrobial Activity
A study conducted on a series of indole derivatives, including this compound, demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy, leading to the development of novel antimicrobial agents suitable for clinical use.
Case Study 2: HIV Research
In another study focusing on HIV integrase inhibitors, derivatives of this compound were evaluated for their ability to inhibit viral replication. The most promising compounds exhibited IC₅₀ values as low as 0.13 μM, highlighting their potential as therapeutic agents against HIV .
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological pathways such as signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects at the Indole Nitrogen (N-1)
The N-1 substituent significantly impacts steric bulk and electronic properties:
- 1-Ethyl vs. 1-Methyl : Ethyl (C₂H₅) at N-1, as in the target compound, increases lipophilicity compared to methyl (CH₃) derivatives (e.g., 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid, ). This may enhance membrane permeability but reduce solubility in aqueous media.
- 1-Allyl : Allyl-substituted indoles (e.g., 1-allyl-1H-indole-2-carboxamide, ) offer reactivity for further functionalization via alkene chemistry.
Substituent Effects at Position 3 (C-3)
- This contrasts with chloro (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid, ), which introduces electronegativity and may enhance halogen bonding in biological targets.
- 3-Carboxylic Acid : Derivatives like 2-methyl-1H-indole-3-carboxylic acid () position the carboxylic acid at C-3 instead of C-2, altering hydrogen-bonding capabilities and acidity (pKa differences).
Carboxylic Acid Position (C-2 vs. C-3)
- C-2 Carboxylic Acid: Present in the target compound and ’s 1-(3-phenoxypropyl)-1H-indole-2-carboxylic acid. The proximity of the carboxylic acid to N-1 may create intramolecular hydrogen bonds, affecting conformation and solubility.
- C-3 Carboxylic Acid : In 1-ethyl-1H-indole-3-carboxylic acid (), the carboxylic acid at C-3 may exhibit stronger electron-withdrawing effects on the indole ring compared to C-2, altering reactivity in electrophilic substitution reactions.
Key Physical Properties
- Melting Points : 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid () melts at 210°C, while methyl-substituted derivatives (e.g., ) show higher melting points (~410 K) due to crystalline packing influenced by hydrogen bonds.
- Molecular Weight: The target compound (C₁₂H₁₃NO₂) has a theoretical molecular weight of 215.24 g/mol, intermediate between 1-ethyl-1H-indole-3-carboxylic acid (189.21 g/mol, ) and 1-benzyl-2-methyl-1H-indole-3-carboxylic acid (265.31 g/mol, ).
Biological Activity
1-Ethyl-3-methyl-1H-indole-2-carboxylic acid is an indole derivative recognized for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique substitution pattern that enhances its reactivity and biological interactions. The presence of ethyl and methyl groups at positions 1 and 3, respectively, contributes to its distinctive chemical properties.
Antiviral Properties
Research indicates that indole derivatives, including this compound, exhibit antiviral activity. Specifically, studies have shown that related compounds can inhibit the activity of viral enzymes such as HIV-1 integrase. For instance, derivatives with similar structures have demonstrated IC50 values as low as 0.13 μM against integrase, indicating potent antiviral effects .
Anticancer Activity
Numerous studies have explored the anticancer potential of indole derivatives. For example, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspases and cell cycle arrest at the G1 phase .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | TBD | Induction of apoptosis |
| Related Indole Derivative | HCT-116 (Colon) | 0.48 | Caspase activation |
| Related Indole Derivative | HepG2 (Liver) | TBD | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
Binding Affinity : Indole derivatives have been shown to bind with high affinity to multiple receptors and enzymes involved in critical pathways such as inflammation and cell proliferation .
Signal Transduction Modulation : The compound may modulate signal transduction pathways by inhibiting specific enzymes or altering gene expression profiles, which can lead to therapeutic effects in diseases such as cancer and viral infections.
HIV Integrase Inhibition
A notable study focused on the structural optimization of indole derivatives for HIV integrase inhibition. The research revealed that modifications at specific positions significantly enhanced inhibitory activity. For example, a derivative showed an IC50 value of 0.13 μM due to improved interactions with the active site of integrase .
Anticancer Efficacy
In another study examining the anticancer properties of related compounds, it was found that introducing halogenated groups at specific positions significantly increased cytotoxicity against cancer cell lines. This highlights the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are standard synthetic routes for preparing 1-ethyl-3-methyl-1H-indole-2-carboxylic acid?
The compound can be synthesized via a multi-step approach. A common method involves:
- Japp–Klingemann condensation followed by Fischer indole cyclization to form the indole core .
- Vilsmeier–Haack formylation to introduce formyl groups, followed by ester hydrolysis to yield the carboxylic acid functionality .
- Ethyl and methyl groups are introduced via alkylation steps using reagents like ethyl bromide or methyl iodide under basic conditions (e.g., Cs₂CO₃ in DMF) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- IR spectroscopy verifies carbonyl stretches (e.g., C=O at ~1700 cm⁻¹) and indole N–H bonds .
- UV-Vis spectroscopy identifies π→π* transitions in the indole ring (e.g., λmax ~297 nm in methanol) .
- NMR (¹H/¹³C) resolves substituent positions (e.g., ethyl/methyl protons and indole aromatic protons) .
Q. How are solubility and crystallinity optimized for this compound?
- Solubility is enhanced using polar aprotic solvents (e.g., DMF, DMSO).
- Crystallization is achieved via slow evaporation from methanol or acetic acid mixtures, forming hydrogen-bonded chains along specific crystallographic axes .
Advanced Research Questions
Q. What strategies improve regioselectivity during functionalization of the indole core?
- Directed ortho-metalation (DoM) using directing groups (e.g., esters) ensures precise substitution at the 3- or 5-positions .
- Microwave-assisted synthesis reduces side reactions in heterocyclic coupling steps, as seen in thiazole derivatives .
- Computational modeling (e.g., DFT) predicts reactive sites, minimizing competing pathways .
Q. How can contradictory melting point data be resolved across synthesis batches?
- Variations may arise from polymorphism or residual solvents. Use:
- DSC/TGA to assess thermal stability and polymorphic forms .
- PXRD to confirm crystalline phase purity .
- Reproducible recrystallization protocols (e.g., DMF/acetic acid mixtures) standardize melting ranges .
Q. What methodologies validate computational predictions of physicochemical properties?
- Compare predicted (e.g., boiling point: 1088.5±65.0°C) vs. experimental data via:
- High-vacuum distillation for high-boiling compounds .
- HPLC-MS to assess purity and confirm molecular weight .
Q. How are thiazole or thiazolidinone derivatives synthesized from this compound?
- Method A : React 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid under reflux to form 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] derivatives .
- Method B : Use thiourea and chloroacetic acid with sodium acetate to generate thiazolidinone adducts via cyclocondensation .
Q. What analytical approaches resolve spectral overlaps in complex derivatives?
- 2D NMR (COSY, HSQC) decouples overlapping aromatic/alkyl proton signals .
- High-resolution mass spectrometry (HRMS) confirms molecular formulas for multi-substituted analogs (e.g., C43H43N5O7, m/z 741.316) .
Methodological Considerations
Q. How is reaction scalability addressed for multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
